Dulcite-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dulcite-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Dulcite molecule. This process involves the reduction of galactose to produce Dulcite, followed by the substitution of hydrogen atoms with deuterium . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dulcite-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various deuterated sugar alcohols, ketones, and aldehydes, depending on the specific reaction conditions .
Scientific Research Applications
Dulcite-d2 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Dulcite-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound allow researchers to track its metabolic fate and understand the pathways involved in its breakdown and utilization . The molecular targets and pathways involved include enzymes responsible for the metabolism of sugar alcohols and galactose .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dulcite-d2 include:
Dulcite (Dulcitol): The non-deuterated version of this compound.
Galactitol: Another sugar alcohol derived from galactose.
Sorbitol: A sugar alcohol used as a sweetener and in medical applications.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetic and metabolic profiles. This labeling provides insights into the effects of deuterium substitution on drug metabolism and efficacy, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H14O6 |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1D2/m0/s1 |
InChI Key |
FBPFZTCFMRRESA-AFEYJBRLSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.